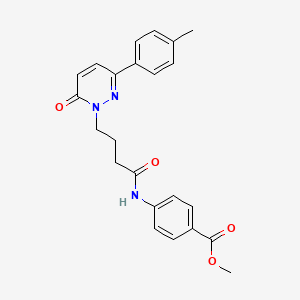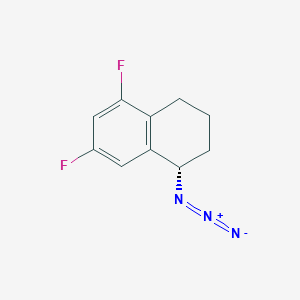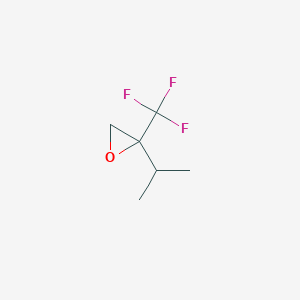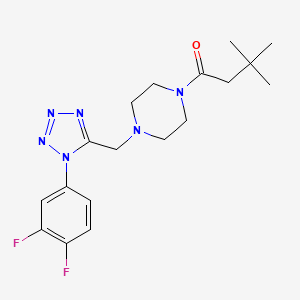![molecular formula C20H16N2O6 B2538564 3-[3-(3,4-diméthoxyphényl)-1,2,4-oxadiazol-5-yl]-7-méthoxy-2H-chromén-2-one CAS No. 892758-88-2](/img/structure/B2538564.png)
3-[3-(3,4-diméthoxyphényl)-1,2,4-oxadiazol-5-yl]-7-méthoxy-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives containing the 1,3,4-oxadiazole moiety and 2H-chromen-2-one framework has been reported using various starting materials and synthetic pathways. For instance, the synthesis of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives was achieved starting from 4-hydroxycoumarine . Similarly, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were synthesized by condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione derivatives with 3-(2-bromoacetyl)-2H-chromen-2-one . These synthetic routes typically involve reflux conditions and the use of sodium ethoxide or other catalysts to facilitate the reactions.
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. Analytical UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra were used to confirm the structures and elucidate the positions of protons and carbons in the synthesized compounds . Additionally, crystallographic analysis has been employed to determine the dimeric structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, which crystallizes in the monoclinic system .
Chemical Reactions Analysis
The synthesized compounds exhibit one quasireversible redox process, as evidenced by electrochemical studies . This suggests that the compounds can undergo oxidation and reduction, which may be relevant to their biological activities. The presence of the oxadiazole group contributes to the observed electrochemical behavior, with strong absorption bands in the UV spectra indicative of π-π* transitions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure. The presence of the 1,3,4-oxadiazole ring and the 2H-chromen-2-one moiety imparts certain spectroscopic characteristics, as well as potential biological activities. For example, the compounds have been screened for antibacterial and antioxidant activities, with some derivatives showing significant effects against specific bacterial strains and demonstrating antioxidant properties . The molecular characterization of a selective COX-2 inhibitor also highlights the importance of the molecular conformation and binding interactions for biological activity .
Biological Activity and Case Studies
Several of the synthesized compounds have been evaluated for their biological activities. Compounds with the 1,3,4-oxadiazole and 2H-chromen-2-one scaffolds have shown a range of activities, including antibacterial, antioxidant, anti-inflammatory, and analgesic effects . For instance, specific derivatives exhibited significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as antioxidant activities of varying extents . In the case of anti-inflammatory and analgesic activities, certain compounds were found to be effective at a dose of 200 mg/kg body weight and displayed a lower ulcerogenic potential compared to standard NSAIDs .
Applications De Recherche Scientifique
Bioactivité et Chimie Médicinale
Ce composé présente une bioactivité potentielle en raison de ses caractéristiques structurales. Explorons quelques applications spécifiques :
a. Propriétés antimicrobiennes : La recherche suggère que les dérivés des composés substitués par du 3,4-diméthoxyphényle peuvent posséder une activité antimicrobienne. L’étude des effets antibactériens et antifongiques de ce composé pourrait être précieuse pour le développement de médicaments .
b. Potentiel relaxant musculaire : La structure du composé peut lui conférer des propriétés relaxantes musculaires. Des études complémentaires pourraient explorer ses effets sur la contractilité et les mécanismes de relaxation musculaire.
Synthèse organique et catalyse
La structure unique du composé le rend intéressant pour la synthèse organique et la catalyse :
a. Réaction d’Aza-Michael : La réaction d’Aza-Michael est un outil de synthèse puissant. En utilisant cette réaction, les chercheurs peuvent accéder aux dérivés β-aminocarbonylés, qui servent de précurseurs pour les composés bioactifs. Le composé en question a été synthétisé en utilisant cette méthodologie, bien qu’avec un rendement modéré .
b. Indicateurs verts : La préparation du précurseur de la chalcone et l’addition de Michael du triazole à la chalcone présentent de bons indicateurs verts. Les chercheurs peuvent explorer son application dans des protocoles de synthèse durables.
Agent de protection solaire
Une autre application intrigante réside dans la protection solaire :
a. Isoamyle (E)-3-(3,4-diméthoxyphényl)acrylate : Ce composé, structurellement lié à notre composé cible, a été évalué comme agent de protection solaire. Sa valeur de facteur de protection solaire (FPS) in vitro indique une protection élevée . Bien qu’il ne soit pas identique, cette information suggère que notre composé pourrait également avoir des propriétés de protection solaire.
Autres applications potentielles
Bien qu’ils n’aient pas été directement étudiés pour les applications suivantes, ils méritent des investigations plus approfondies :
a. Formulations de fongicides, de bactéricides et d’herbicides : Les 3-aryl-3-triazolylpropiophénones, structurellement liées à notre composé, ont été décrites comme des composants efficaces dans ces formulations .
b. Synthèse de composés carbonylés : L’exploration de la synthèse de composés β-hétéroarylés carbonylés pourrait révéler des applications supplémentaires. Ces composés présentent un intérêt en raison de leur stabilité et de leur capacité à se lier à des « structures privilégiées » par liaison hydrogène .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact witharomatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for several neurotransmitters and hormones.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially altering its activity and influencing the metabolic pathways of aromatic amino acids .
Biochemical Pathways
Given the potential target of this compound, it may influence the metabolic pathways of aromatic amino acids, which are precursors for several neurotransmitters and hormones .
Result of Action
Based on the potential target of this compound, it may influence the production of neurotransmitters and hormones derived from aromatic amino acids .
Safety and Hazards
Orientations Futures
The future research directions for this compound could be vast and would depend on its intended application. If it’s a novel compound, initial studies might focus on fully characterizing its physical and chemical properties, and testing its reactivity under various conditions. If it’s intended to be a drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .
Analyse Biochimique
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-13-6-4-11-8-14(20(23)27-16(11)10-13)19-21-18(22-28-19)12-5-7-15(25-2)17(9-12)26-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERKAECTBQHQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)



![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)
![5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2538497.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)
![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)